Home > Products > Screening Compounds P33481 > Reparixin L-lysine
Reparixin L-lysine -

Reparixin L-lysine

Catalog Number: EVT-8214924
CAS Number:
Molecular Formula: C20H35N3O5S
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Reparixin L-lysine is derived from the natural amino acid L-lysine, which is a building block of proteins. It is classified as a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are part of the G protein-coupled receptor family, which plays a significant role in cell signaling related to immune responses and inflammation. The compound's specific activity against these receptors makes it a valuable candidate for research in inflammatory diseases and cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Reparixin L-lysine typically involves the modification of L-lysine to enhance its pharmacological properties. While specific synthetic routes may vary, the general approach includes:

  1. Chemical Modification: The introduction of functional groups that enhance receptor binding affinity and selectivity.
  2. Purification Techniques: High-performance liquid chromatography is commonly employed to purify the synthesized compound, ensuring high purity levels necessary for biological testing.

The synthesis process aims to achieve optimal yields while maintaining the structural integrity essential for its biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Reparixin L-lysine can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O
  • Molecular Weight: Approximately 270.31 g/mol

The structure features a core that facilitates interaction with the CXCR1 and CXCR2 receptors, characterized by specific functional groups that enable allosteric inhibition. Detailed structural analysis through techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding conformation and interaction dynamics with target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Reparixin L-lysine primarily undergoes interactions with the CXCR1 and CXCR2 receptors through non-covalent binding mechanisms. The key reactions include:

  1. Binding Interaction: The compound binds to allosteric sites on the receptors, altering their conformation.
  2. Signal Transduction Modulation: By inhibiting receptor activation, Reparixin disrupts downstream signaling pathways typically triggered by interleukin 8, thus modulating inflammatory responses.

Research indicates that this mechanism effectively reduces neutrophil migration and other inflammatory processes in various models .

Mechanism of Action

Process and Data

The mechanism of action for Reparixin L-lysine involves several steps:

  1. Receptor Binding: Reparixin binds to allosteric sites on CXCR1 and CXCR2.
  2. Conformational Change: This binding induces a conformational change that prevents receptor activation by interleukin 8.
  3. Inhibition of Cellular Responses: The altered receptor state inhibits downstream signaling cascades responsible for neutrophil migration and other inflammatory responses.

Data from studies indicate that Reparixin exhibits IC50 values of 5.6 nM for CXCR1 and 80 nM for CXCR2, demonstrating its potent inhibitory effects on these receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Reparixin L-lysine exhibits several notable physical and chemical properties:

These properties are critical for its application in laboratory settings and therapeutic formulations .

Applications

Scientific Uses

Reparixin L-lysine has several promising applications in scientific research:

  1. Inflammatory Disease Research: Its ability to inhibit chemokine receptor activity makes it a candidate for studying mechanisms underlying chronic inflammation.
  2. Cancer Therapy: By modulating tumor microenvironments through inhibition of neutrophil recruitment, it may be useful in cancer treatment strategies.
  3. Neuroprotection Studies: Research indicates potential benefits in models of neurodegeneration by reducing inflammation-related neuronal damage.
Pharmacological Mechanisms of Reparixin L-lysine in Chemokine Receptor Modulation

Allosteric Inhibition Dynamics of CXCR1/CXCR2 Signaling Pathways

Reparixin L-lysine salt (CAS 266359-93-7) is a potent non-competitive allosteric inhibitor targeting the interleukin-8 (IL-8/CXCL8) receptors C-X-C chemokine receptor type 1 (CXCR1) and type 2 (CXCR2). It binds to a transmembrane allosteric pocket distinct from the orthosteric chemokine-binding site, stabilizing both receptors in an inactive conformation [1] [3]. This binding disrupts G-protein coupling and subsequent downstream signaling cascades, including:

  • Suppression of Gαi-mediated GTPγS exchange (IC₅₀ ~5 nM for CXCR1) [3]
  • Inhibition of calcium flux and phosphoinositide-3 kinase activation [1]
  • Blockade of elastase release and reactive oxygen species production in neutrophils [7]

Functional consequences include potent inhibition of IL-8-induced human polymorphonuclear leukocyte (PMN) migration (IC₅₀ = 1 nM) and rodent neutrophil chemotaxis induced by cytokine-induced neutrophil chemoattractant 1 (CINC-1), CXCL1, or CXCL2 [4] [5]. In vivo, this translates to reduced neutrophil infiltration in reperfused livers (90% reduction at 15 mg/kg) and attenuated vascular permeability in acute lung injury models [1] [7]. The allosteric mechanism preserves basal receptor conformation while preventing signal transduction, distinguishing it from orthosteric antagonists [3].

Table 1: Key Pharmacodynamic Parameters of Reparixin L-lysine Salt

ParameterCXCR1CXCR2Experimental System
Migration Inhibition (IC₅₀)1 nM~100 nMHuman PMNs
GTPγS Binding IC₅₀5.6 nM80 nM*L1.2 transfectants
Calcium Flux Inhibition1 nM400 nMHuman neutrophils
Kᵢ (Binding Affinity)8.2 nM42 nMRadioligand displacement [1]

*Significant reduction in potency observed for CXCR1 Ile43Val mutant

Structural Basis for Noncompetitive Antagonism in IL-8-Mediated Neutrophil Activation

The molecular interactions underlying Reparixin L-lysine salt’s noncompetitive antagonism involve a conserved transmembrane cavity formed by helices TM1, TM2, TM3, TM6, and TM7 of CXCR1/CXCR2. X-ray crystallography and mutagenesis studies reveal:

  • Critical ionic bond: Between the sulfonamide group of Reparixin and Lys99 of CXCR1 (or corresponding Asp293 in CXCR2) [3]
  • Hydrophobic stabilization: Isobutylphenyl moiety inserts into a hydrophobic subpocket [3]
  • Allosteric network disruption: Binding induces conformational shifts in TM3 and TM6, decoupling G-protein interactions [3]

Mutagenesis studies demonstrate that substitution of Ile43 with valine in CXCR1 reduces Reparixin’s inhibitory potency by >14-fold (IC₅₀ from 5.6 nM to 80 nM), confirming this residue’s role in stabilizing the inhibitor-receptor complex [2] [3]. This binding mode does not overlap with the IL-8 binding site, explaining its noncompetitive nature:

  • Reparixin (100 µM) does not displace radiolabeled CXCL8 from CXCR1-expressing cells [1]
  • IL-8 binding kinetics remain unchanged while downstream signaling (chemotaxis, GTPase activation) is blocked [3]

Table 2: Impact of CXCR1 Mutations on Reparixin L-lysine Salt Potency

Receptor VariantAmino Acid ChangeIC₅₀ (nM)Functional Consequence
Wild-type CXCR1None5.6Normal inhibition of IL-8 chemotaxis
CXCR1-Ile43ValI43V8014-fold reduced potency
CXCR1-Lys99AlaK99A>500Complete loss of binding affinity [3]

Selectivity Profiling: Differential IC₅₀ Values Across Receptor Isoforms and Species

Reparixin L-lysine salt exhibits marked selectivity for CXCR1 over CXCR2 (~100-fold difference in potency) and negligible activity against other chemokine receptors. Key selectivity data include:

Human receptor specificity:

  • CXCR1 inhibition (IC₅₀): 1–5.6 nM (chemotaxis/GTPγS)
  • CXCR2 inhibition (IC₅₀): ~100–400 nM [1] [10]
  • No significant inhibition of CCR1, CCR2, CCR3, or CXCR4 at 10 µM [3]

Species-dependent activity:

  • Human cells: Blocks IL-8-induced migration (IC₅₀ = 1 nM) and CXCL1-induced migration (IC₅₀ = 400 nM) in PMNs [1]
  • Rodent cells: Inhibits rat neutrophil chemotaxis to CXCL1/CXCL2 (IC₅₀ ~100 nM) and mouse cremaster muscle leukocyte arrest induced by CXCL1 [7]
  • Canine models: Reduced elimination half-life (t₁/₂ ~10h) compared to rats (t₁/₂ ~0.5h), reflecting metabolic differences [2]

The selectivity profile extends to functional outcomes:

  • In vivo, Reparixin (15 µg/g) reduces neutrophil recruitment by 50% in murine LPS-induced acute lung injury without affecting leukotriene B4-mediated pathways [7]
  • Inhibits capillary-like organization of human umbilical vein endothelial cells induced by IL-8 but not by vascular endothelial growth factor [3]

Table 3: Comparative Inhibitory Potency Across Species and Cell Types

Cell Type/ModelStimulusIC₅₀Functional Readout
Human PMNsCXCL8 (IL-8)1 nMMigration inhibition
Human PMNsCXCL1 (GRO-α)400 nMMigration inhibition
L1.2-CXCR1 transfectantsCXCL85.6 nMGTPγS binding inhibition
Mouse cremaster muscleCXCL115 µg/g*Leukocyte arrest reduction
Rat neutrophilsCXCL1/CXCL2~100 nMChemotaxis inhibition [7]

*Dose for 50% efficacy in intravital microscopy

The differential potency reflects structural divergence in the allosteric binding pocket across species and receptor subtypes. For example, murine CXCR1 shares only 68% amino acid identity with human CXCR1, potentially explaining reduced inhibitor affinity in murine models compared to human cellular assays [7].

Properties

Product Name

Reparixin L-lysine

IUPAC Name

2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

Molecular Formula

C20H35N3O5S

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)

InChI Key

JEJFWWFZAQBZMJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.